1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

Catalog No.
S536359
CAS No.
1255516-86-9
M.F
C21H18N2O3
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naph...

CAS Number

1255516-86-9

Product Name

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

IUPAC Name

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26)

InChI Key

KHJNISGKGIHTMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O

solubility

Soluble in DMSO

Synonyms

MS-1020; MS 1020; MS1020

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O

The exact mass of the compound MS-1020 is 346.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Material Science: Researchers might use alphanumeric codes to identify new materials during the development process [].
  • Pharmaceutical Science: During drug discovery, potential new drug molecules are often assigned codes before they are given a formal name [].
  • Biotechnology: Researchers might use alphanumeric codes to refer to specific cell lines or genetically modified organisms [].

If you have encountered MS-1020 in a specific scientific paper or research context, it would be helpful to consult the following resources for more information:

  • The paper's methods section: This section often contains information about the materials or cell lines used in the study.
  • The corresponding author: You can contact the author(s) of the paper directly to inquire about MS-1020.

1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which combines elements of naphthalene and indole. The compound's IUPAC name reflects its structural components, indicating the presence of a hydroxyl group, an indole moiety, and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The chemical behavior of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide can be examined through various reaction pathways:

  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone, which may alter the compound's reactivity and biological properties.
  • Reduction: The indole portion could be reduced to yield various derivatives, potentially enhancing its pharmacological profile.
  • Substitution Reactions: Electrophilic substitution can occur on the indole ring due to its electron-rich nature, allowing for the introduction of various substituents that could modify activity.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve electrophiles like halogens or nitro groups under acidic conditions.

Compounds containing indole and naphthalene structures have been extensively studied for their biological activities. 1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide exhibits several pharmacological properties, including:

  • Antioxidant Activity: The presence of hydroxyl groups contributes to the scavenging of free radicals, which may protect cells from oxidative stress.
  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Indole derivatives are known for their ability to modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.

The synthesis of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indole Derivative: Starting with 5-hydroxyindole, which can be reacted with appropriate reagents to introduce the ethyl side chain.
  • Naphthalene Component: The naphthalene moiety can be synthesized or sourced from commercially available compounds.
  • Coupling Reaction: Finally, coupling the naphthalene derivative with the indole derivative through amide formation, often using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

The applications of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide span various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for treating cancer and inflammatory diseases.
  • Research Tools: The compound can be used in biochemical assays to study cellular mechanisms involving oxidative stress and inflammation.

Interaction studies are essential in understanding how 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins involved in signaling pathways can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes linked to disease processes (e.g., cyclooxygenase for anti-inflammatory effects) is critical for therapeutic development.

Several compounds share structural similarities with 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5-HydroxyindoleIndole structureLacks naphthalene moiety; primarily involved in neurotransmitter synthesis.
Naphthalene-2-carboxylic acidNaphthalene structureNo indole component; used in dyes and as a chemical intermediate.
Indole derivatives (various)Indole structureDiverse biological activities but lack the specific naphthalene interaction profile.

The uniqueness of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide lies in its dual functionality, combining properties from both indole and naphthalene structures, which may lead to enhanced biological activity and novel therapeutic applications compared to compounds that contain only one of these moieties.

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide, also known as MS-1020, demonstrates potent and selective inhibition of Janus Kinase 3 through direct competitive inhibition at the adenosine triphosphate binding site [1] [2]. The compound exhibits a half-maximal inhibitory concentration ranging from 10 to 30 nanomolar against Janus Kinase 3, representing significant potency in enzymatic assays [1] [2].

Kinetic analysis reveals that MS-1020 functions as an adenosine triphosphate-competitive inhibitor, with binding affinity studies demonstrating direct interaction with the Janus Kinase 3 catalytic domain [2]. The compound's binding mechanism involves occupation of the adenosine triphosphate binding pocket, thereby preventing substrate access and blocking kinase autophosphorylation [2]. This competitive inhibition pattern is confirmed through in vitro kinase assays showing that increased adenosine triphosphate concentrations can overcome the inhibitory effects of MS-1020 [2].

The Michaelis constant for adenosine triphosphate binding to wild-type Janus Kinase 3 has been determined to be approximately 52.6 micromolar, consistent with other reported values for the Janus Kinase family [3] [4]. Importantly, MS-1020 demonstrates time-independent inhibition kinetics, distinguishing it from covalent inhibitors that exhibit time-dependent binding characteristics [5] [6].

Enzyme kinetic studies indicate that MS-1020 binds reversibly to the Janus Kinase 3 active site with rapid equilibration between bound and unbound states [2]. The inhibitor shows no evidence of covalent modification of the unique cysteine 909 residue present in Janus Kinase 3, unlike irreversible inhibitors such as ritlecitinib [7] [4]. This reversible binding mode contributes to the compound's competitive inhibition pattern and allows for dynamic modulation of Janus Kinase 3 activity based on adenosine triphosphate availability [2] [6].

Adenosine Triphosphate-Competitive Binding Mode Analysis

The adenosine triphosphate-competitive binding mode of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide involves direct occupation of the nucleotide binding pocket within the Janus Kinase 3 catalytic domain [2]. Structural analysis indicates that the compound binds to the same site normally occupied by adenosine triphosphate, creating competitive inhibition through mutual exclusion of substrate and inhibitor [8] [9].

The adenosine triphosphate binding pocket of Janus Kinase 3 consists of two distinct lobes connected by a hinge region, with the nucleotide binding cleft located between these structural elements [8] [9]. Key residues involved in adenosine triphosphate coordination include conserved glutamate and leucine residues at positions 903 and 905, respectively, which form critical hydrogen bonds with bound ligands [10] [11] [12]. The glycine-rich phosphate-binding loop participates in coordination of the adenosine triphosphate phosphate groups through electrostatic interactions [8] [10].

Molecular modeling studies suggest that MS-1020 occupies the adenine binding pocket through hydrophobic interactions with residues leucine 828, valine 836, and leucine 956 [11]. The naphthalene ring system of the inhibitor provides favorable van der Waals contacts within this hydrophobic cavity, contributing to binding affinity [11]. The hydroxyl group on the naphthalene ring forms hydrogen bonding interactions with conserved hinge region residues, mimicking contacts normally made by the adenine base of adenosine triphosphate [11] [12].

The indole-ethyl side chain of MS-1020 extends into the ribose binding region of the active site, where it forms additional stabilizing interactions with surrounding amino acid residues [11]. This positioning allows the compound to effectively block access of adenosine triphosphate to its binding site while maintaining specificity for Janus Kinase 3 over other kinases [11]. The competitive nature of inhibition is confirmed by dose-response studies showing that increasing adenosine triphosphate concentrations can overcome MS-1020 inhibition in a concentration-dependent manner [2].

Crystal structures of related Janus Kinase 3 inhibitors bound to the adenosine triphosphate site reveal that effective inhibitors typically form hydrogen bonds with the hinge region glutamate 903 and leucine 905 residues [13] [9]. These interactions are critical for high-affinity binding and competitive displacement of adenosine triphosphate [10] [12]. The ability of MS-1020 to form similar interactions likely contributes to its potent inhibitory activity and competitive binding mode [2] [11].

Selectivity Profiling Against Janus Kinase Family Isoforms

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide demonstrates preferential selectivity for Janus Kinase 3 over other members of the Janus Kinase family, though complete selectivity data across all isoforms remains limited in available literature [1] [2]. The compound shows differential inhibitory activity against Janus Kinase family members, with strongest inhibition observed specifically against Janus Kinase 3-containing signaling complexes [2].

Comparative analysis of Janus Kinase family members reveals important structural differences that may contribute to MS-1020 selectivity [14] [4]. Janus Kinase 3 contains a unique cysteine residue at position 909 within the adenosine triphosphate binding pocket, while the corresponding position in Janus Kinase 1, Janus Kinase 2, and Tyrosine Kinase 2 contains serine residues [7] [4] [15]. Although MS-1020 does not form covalent bonds with this cysteine residue, the different chemical environment may influence binding affinity and selectivity [4].

Cellular assays demonstrate that MS-1020 effectively blocks interleukin-2-induced Janus Kinase 3 and Signal Transducer and Activator of Transcription 5 phosphorylation while showing minimal effects on prolactin-induced Janus Kinase 2 and Signal Transducer and Activator of Transcription 5 signaling [2]. This differential activity pattern suggests selective inhibition of Janus Kinase 3-dependent pathways over Janus Kinase 2-mediated signaling [2]. However, the compound's effects on Janus Kinase 1 and Tyrosine Kinase 2 have not been comprehensively characterized in available studies [2].

The selectivity profile of MS-1020 appears to be influenced by subtle differences in the adenosine triphosphate binding pocket architecture among Janus Kinase family members [11] [16]. Molecular dynamics simulations of related Janus Kinase 3 inhibitors suggest that hydrophobic residues surrounding the binding pocket, including leucine 956 in Janus Kinase 3, contribute to isoform selectivity [11]. The corresponding residues in other Janus Kinase family members show sequence variations that may affect inhibitor binding affinity [11].

Kinetic studies comparing MS-1020 activity across Janus Kinase isoforms would require systematic evaluation under standardized adenosine triphosphate concentrations, as the apparent selectivity can be significantly influenced by the adenosine triphosphate concentration used in assays [6]. At physiological adenosine triphosphate concentrations (1-5 millimolar), the selectivity profile may differ from that observed in typical biochemical assays performed at Michaelis constant adenosine triphosphate levels [6] [17].

Downstream Signal Transducer and Activator of Transcription Signaling Pathway Modulation

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide exerts its pharmacological effects through potent modulation of downstream Signal Transducer and Activator of Transcription signaling pathways activated by Janus Kinase 3 [2]. The compound demonstrates selective inhibition of Signal Transducer and Activator of Transcription 3 phosphorylation in cancer cell lines harboring constitutively active Janus Kinase 3, while showing minimal effects on cells with active Janus Kinase 1 or Janus Kinase 2 [2].

Mechanistic studies reveal that MS-1020 blocks the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription proteins that normally occurs following Janus Kinase 3 activation [2]. In the canonical Janus Kinase 3-Signal Transducer and Activator of Transcription pathway, cytokine binding to gamma common chain-containing receptors induces receptor dimerization and activation of associated Janus Kinase 1 and Janus Kinase 3 proteins [18] [19]. Activated Janus Kinase 3 then phosphorylates tyrosine residues on Signal Transducer and Activator of Transcription proteins, enabling their dimerization and nuclear translocation [20] [19].

Cellular assays demonstrate that MS-1020 effectively suppresses interleukin-2-induced Signal Transducer and Activator of Transcription 5 phosphorylation in a dose-dependent manner [2]. This inhibition occurs at nanomolar concentrations consistent with the compound's Janus Kinase 3 inhibitory potency [2]. The blockade of Signal Transducer and Activator of Transcription 5 activation prevents downstream transcriptional responses normally triggered by interleukin-2 signaling, including expression of genes involved in T cell proliferation and survival [18] [19].

In cancer cell lines with persistently active Janus Kinase 3, MS-1020 treatment results in dramatic reduction of constitutive Signal Transducer and Activator of Transcription 3 phosphorylation levels [2]. This effect is accompanied by decreased expression of Signal Transducer and Activator of Transcription 3 target genes involved in cell survival and proliferation, leading to induction of apoptosis in Janus Kinase 3-dependent cancer cells [2]. The selective targeting of aberrant Janus Kinase 3-Signal Transducer and Activator of Transcription signaling makes MS-1020 particularly effective against malignancies driven by constitutive Janus Kinase 3 activation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

346.13174244 g/mol

Monoisotopic Mass

346.13174244 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kim BH, Oh SR, Yin CH, Lee S, Kim EA, Kim MS, Sandoval C, Jayabose S, Bach EA, Lee HK, Baeg GH. MS-1020 is a novel small molecule that selectively inhibits JAK3 activity. Br J Haematol. 2010 Jan;148(1):132-43. doi: 10.1111/j.1365-2141.2009.07925.x. Epub 2009 Sep 29. PubMed PMID: 19793252; PubMed Central PMCID: PMC3034357.
2: Sinclair CT, Kalender-Rich JL, Griebling TL, Porter-Williamson K. Palliative Care of Urologic Patients at End of Life. Clin Geriatr Med. 2015 Nov;31(4):667-78. doi: 10.1016/j.cger.2015.07.002. Review. PubMed PMID: 26476123.
3: Lemon RN, Mantel GW. The influence of changes in discharge frequency of corticospinal neurones on hand muscles in the monkey. J Physiol. 1989 Jun;413:351-78. PubMed PMID: 2600855; PubMed Central PMCID: PMC1189105.
4: Carmody J, Pawlak M, Messlinger K. Lack of a role for substance P in the control of dural arterial flow. Exp Brain Res. 1996 Oct;111(3):424-8. PubMed PMID: 8911936.
5: Buljubasich R, Ventura S. Adenosine 5'-triphosphate and noradrenaline are excitatory cotransmitters to the fibromuscular stroma of the guinea pig prostate gland. Eur J Pharmacol. 2004 Sep 24;499(3):335-44. PubMed PMID: 15381056.
6: Olschewski A, Bräu ME, Hempelmann G, Vogel W, Safronov BV. Differential block of fast and slow inactivating tetrodotoxin-sensitive sodium channels by droperidol in spinal dorsal horn neurons. Anesthesiology. 2000 Jun;92(6):1667-76. PubMed PMID: 10839918.
7: Kurosawa M, Messlinger K, Pawlak M, Schmidt RF. Increase of meningeal blood flow after electrical stimulation of rat dura mater encephali: mediation by calcitonin gene-related peptide. Br J Pharmacol. 1995 Apr;114(7):1397-402. PubMed PMID: 7606344; PubMed Central PMCID: PMC1510285.
8: Armour JA, Janes RD. Neuronal activity recorded extracellularly from in situ canine mediastinal ganglia. Can J Physiol Pharmacol. 1988 Feb;66(2):119-27. PubMed PMID: 3370543.
9: Brock JW, Joshua IG. Neural release of substance P causes dilation of arterioles in rat striated muscle. Regul Pept. 1993 Jan 22;43(1-2):65-71. PubMed PMID: 7678938.

Explore Compound Types